

physical and chemical properties of 2-Chloro-4-fluoroiodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-fluoroiodobenzene

Cat. No.: B1349366

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4-fluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoroiodobenzene is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring chloro, fluoro, and iodo substituents on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of the halogen atoms allows for selective transformations, particularly in cross-coupling reactions, making it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-fluoroiodobenzene**, along with detailed experimental protocols for its synthesis and key reactions.

Core Properties

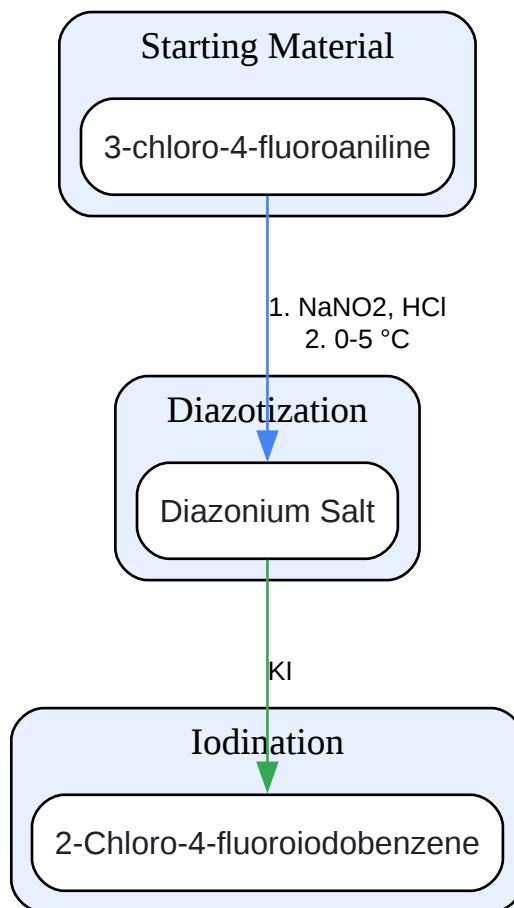
The fundamental physical and chemical properties of **2-Chloro-4-fluoroiodobenzene** are summarized below. It is important to note that this compound may be referenced under several CAS numbers, with 156150-67-3 being a prominent identifier.

Property	Value	Reference
Molecular Formula	C_6H_3ClFI	[1]
Molecular Weight	256.44 g/mol	[1]
CAS Number	156150-67-3, 101335-11-9	[1] [2]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	94-95 °C at 15 mmHg	[1]
Density	2.008 g/mL at 25 °C	[1]
Refractive Index	$n_{20/D}$ 1.604	[1]
Solubility	Slightly soluble in water	[3]
Flash Point	> 230 °F (> 110 °C)	[1]
Vapor Pressure	0.157 mmHg at 25°C	[4]

Synthesis of 2-Chloro-4-fluoroiodobenzene

A common synthetic route to **2-Chloro-4-fluoroiodobenzene** involves a Sandmeyer-type reaction starting from 3-chloro-4-fluoroaniline. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 3-chloro-4-fluoroaniline


Materials:

- 3-chloro-4-fluoroaniline
- Sodium nitrite ($NaNO_2$)
- Hydrochloric acid (HCl)
- Potassium iodide (KI)

- N,N-dimethyl-formamide (DMF)
- N-iodosuccinimide (NIS)
- Iron (Fe) powder
- Ammonium chloride (NH₄Cl)

Procedure:

- **Diazotization:** 3-chloro-4-fluoroaniline is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[4]
- **Iodination:** The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is replaced by iodine, yielding **2-Chloro-4-fluoroiodobenzene**.[4]
- **Alternative Iodination:** In an alternative approach, the reaction can be carried out in N,N-dimethyl-formamide (DMF) with N-iodosuccinimide and sodium nitrite at 20°C for 4 hours.[4]
- **Work-up and Purification:** The reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a sodium thiosulfate solution to remove excess iodine, followed by washing with brine and drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure **2-Chloro-4-fluoroiodobenzene**.

[Click to download full resolution via product page](#)

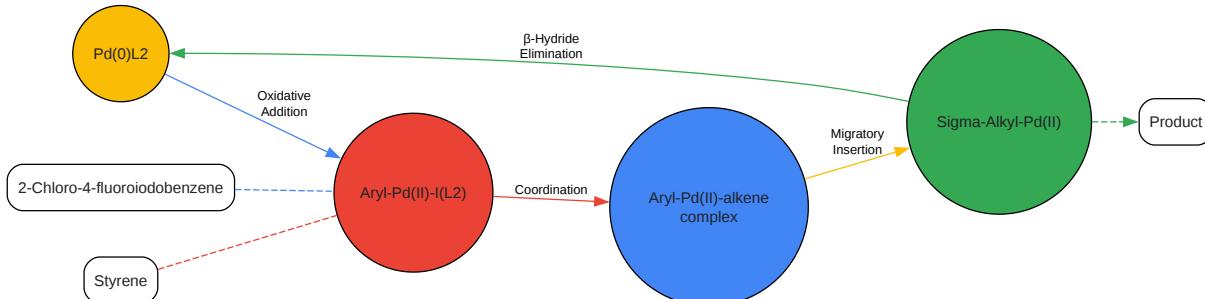
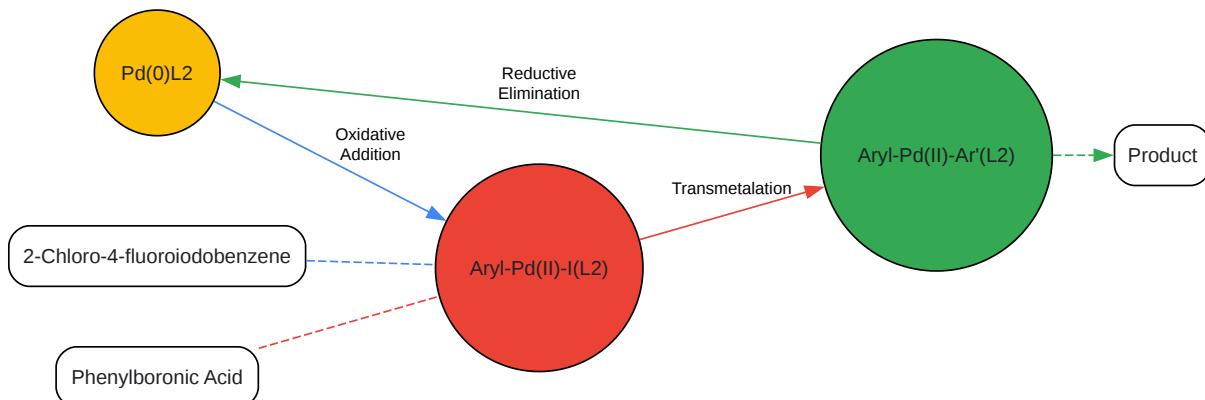
Figure 1: Synthetic pathway for **2-Chloro-4-fluoroiodobenzene**.

Chemical Reactivity and Key Reactions

2-Chloro-4-fluoroiodobenzene is a valuable substrate for various cross-coupling reactions, primarily due to the high reactivity of the carbon-iodine bond compared to the carbon-chlorine and carbon-fluorine bonds. This allows for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. **2-Chloro-4-fluoroiodobenzene** readily participates in this reaction, allowing for the formation of a new carbon-carbon bond at the position of the iodine atom.



Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

- **2-Chloro-4-fluoroiodobenzene**
- Phenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Ligand (if necessary, e.g., SPhos)
- Base (e.g., K_2CO_3 , K_3PO_4)
- Solvent (e.g., Toluene/Water, DMF)

Procedure:

- To a dry Schlenk flask, add **2-Chloro-4-fluoroiodobenzene** (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K_3PO_4 , 2.0 mmol).
- The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- Degassed solvents (e.g., a mixture of toluene and water) are added via syringe.
- The reaction mixture is heated (typically to 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
- The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to yield the desired biaryl product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Chloro-4-fluoro-1-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-1-fluoro-4-iodobenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-4-fluoroiodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349366#physical-and-chemical-properties-of-2-chloro-4-fluoroiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com